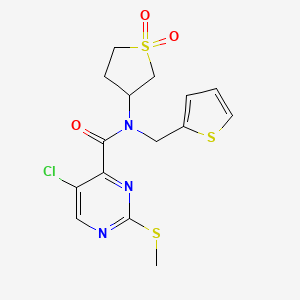![molecular formula C26H38N4O3 B4232384 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4232384.png)
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline
Übersicht
Beschreibung
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline, also known as ADAM-22, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADAM-22 is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.
Wirkmechanismus
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is a transmembrane protein that is expressed in the brain and other tissues. It is known to interact with several other proteins such as PSD-95 and NMDA receptors. This compound plays a crucial role in the regulation of synaptic transmission by modulating the activity of these proteins. Its dysfunction has been linked to several neurological disorders such as epilepsy and depression.
Biochemical and Physiological Effects:
This compound is known to have several biochemical and physiological effects. It is involved in the regulation of synaptic transmission, which is essential for normal brain function. Its dysfunction has been linked to several neurological disorders such as epilepsy, depression, and anxiety. This compound is also known to play a role in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. This compound is also relatively easy to synthesize, and high-purity samples can be obtained using various purification techniques. However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, and its effects can be difficult to measure in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline. One area of research is the development of this compound agonists and antagonists as potential therapeutic agents for neurological disorders. Another area of research is the exploration of the role of this compound in the regulation of cell proliferation and differentiation. Researchers are also exploring the use of this compound as a biomarker for various diseases such as epilepsy and depression. Finally, there is a need for further research to understand the potential side effects of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a therapeutic target for various diseases such as epilepsy, depression, and anxiety. This compound is known to play a crucial role in the regulation of synaptic transmission, and its dysfunction has been linked to several neurological disorders. Researchers are currently exploring the use of this compound agonists and antagonists as potential therapeutic agents.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O3/c1-18(2)17-27-23-12-22(3-4-24(23)30(32)33)28-5-7-29(8-6-28)25(31)16-26-13-19-9-20(14-26)11-21(10-19)15-26/h3-4,12,18-21,27H,5-11,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFOLROVIQFXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232322.png)

![N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4232331.png)

![methyl 2-[({[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4232369.png)
![2-[(4-ethylphenyl)amino]-N-(2-methoxyphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4232376.png)
![N-(2,6-dimethylphenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4232389.png)
![N-benzyl-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4232398.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4232399.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4232411.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232413.png)
